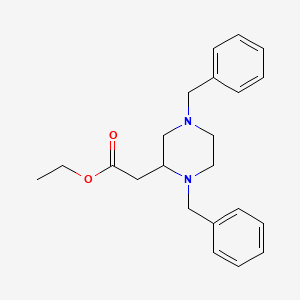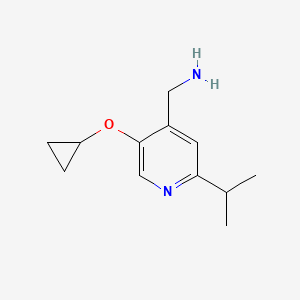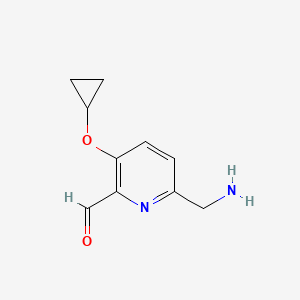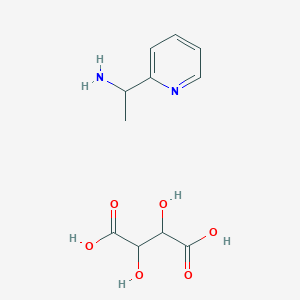
Ethyl 2-(1,4-dibenzylpiperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,4-dibenzylpiperazin-2-yl)acetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to a piperazine ring, which is further substituted with two benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,4-dibenzylpiperazin-2-yl)acetate typically involves the reaction of N,N’-dibenzylethylenediamine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,4-dibenzylpiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 2-(1,4-dibenzylpiperazin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its piperazine core, which is common in many drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(1,4-dibenzylpiperazin-2-yl)acetate is not fully understood, but it is believed to interact with various molecular targets due to its piperazine core. Piperazine derivatives are known to bind to receptors and enzymes, modulating their activity. The compound may exert its effects through interactions with neurotransmitter receptors, ion channels, or other cellular proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,4-Dibenzylpiperazine: Lacks the ester group but retains the piperazine core with benzyl substitutions.
Uniqueness
This compound is unique due to its specific ester substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group may enhance its solubility and pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-(1,4-dibenzylpiperazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-22(25)15-21-18-23(16-19-9-5-3-6-10-19)13-14-24(21)17-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVRVWELWPGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-2-[(E)-(4-methoxyphenyl)diazenyl]phenol](/img/structure/B14805017.png)




![3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805049.png)
![4-[(4-Chloro-3-nitro-phenylimino)-methyl]-benzene-1,2-diol](/img/structure/B14805050.png)


![[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14805074.png)
![(2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14805081.png)


![(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14805113.png)
